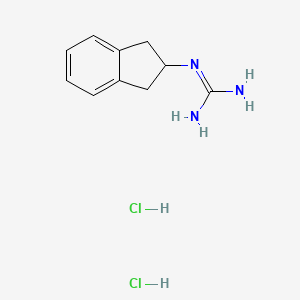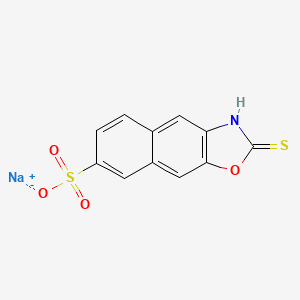![molecular formula C7H6N4O B13131336 1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B13131336.png)
1H-pyrazolo[3,4-b]pyridine-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-pyrazolo[3,4-b]pyridine-5-carboxamide is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure.
Métodos De Preparación
The synthesis of 1H-pyrazolo[3,4-b]pyridine-5-carboxamide can be achieved through various synthetic routes. One common method involves the reaction of aminopyrazoles with 1,2-diketones in refluxing acetic acid . Another approach includes the use of 1,3-dicarbonyl compounds with pyrazoles in the presence of phosphorus oxychloride . These methods typically yield the desired product with moderate to good yields.
Industrial production methods often involve the use of solid catalysts such as amorphous carbon-supported sulfonic acid, which offers advantages like low cost, non-toxicity, and stability . This catalyst facilitates the reaction between 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature in ethanol, resulting in the formation of pyrazolo[3,4-b]pyridine-5-carboxamide .
Análisis De Reacciones Químicas
1H-pyrazolo[3,4-b]pyridine-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acetic acid, phosphorus oxychloride, and various solid catalysts . Major products formed from these reactions depend on the specific reagents and conditions used, but they often include substituted pyrazolopyridines with various functional groups.
Aplicaciones Científicas De Investigación
1H-pyrazolo[3,4-b]pyridine-5-carboxamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds.
Mecanismo De Acción
The mechanism of action of 1H-pyrazolo[3,4-b]pyridine-5-carboxamide involves its interaction with specific molecular targets. For example, it can inhibit the activity of kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins . This inhibition can lead to the disruption of cellular signaling pathways, resulting in the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
1H-pyrazolo[3,4-b]pyridine-5-carboxamide can be compared with other similar compounds such as:
1H-pyrazolo[3,4-c]pyridine: This compound has a different fusion pattern of the pyrazole and pyridine rings, leading to distinct chemical and biological properties.
1H-pyrazolo[4,3-c]pyridine:
1H-pyrrolo[2,3-b]pyridine: This compound has a pyrrole ring fused with a pyridine ring, offering different biological activities and synthetic routes.
The uniqueness of this compound lies in its specific fusion pattern and the resulting electronic and steric properties, which make it a valuable scaffold in medicinal chemistry .
Propiedades
Fórmula molecular |
C7H6N4O |
|---|---|
Peso molecular |
162.15 g/mol |
Nombre IUPAC |
1H-pyrazolo[3,4-b]pyridine-5-carboxamide |
InChI |
InChI=1S/C7H6N4O/c8-6(12)4-1-5-3-10-11-7(5)9-2-4/h1-3H,(H2,8,12)(H,9,10,11) |
Clave InChI |
XDMGVODAJPPESG-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C=NNC2=NC=C1C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


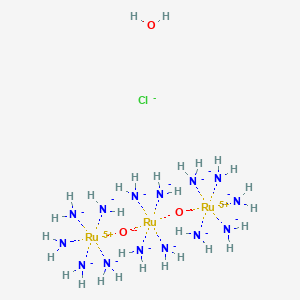
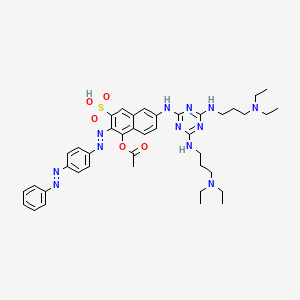
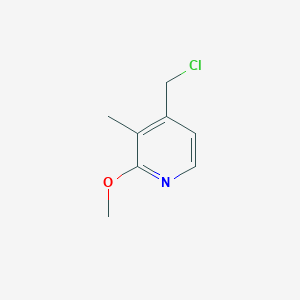




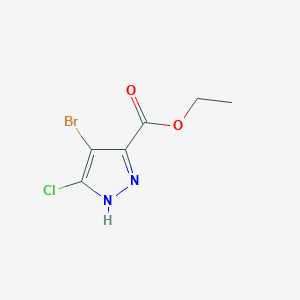
![propan-2-yl N-[3-(propan-2-yloxycarbonylamino)phenyl]carbamate](/img/structure/B13131310.png)
![1-Oxa-7-azaspiro[4.4]nonane-7-carboxylicacid,2-(hydroxymethyl)-,1,1-dimethylethylester,(2R,5R)-rel-](/img/structure/B13131320.png)
